
2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-methyl-1,3-thiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of the original compound.
科学研究应用
2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of biocides, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with biological molecules. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also act as an enzyme inhibitor, blocking the activity of specific enzymes essential for the survival of the microorganisms .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as an intermediate in the synthesis of more complex compounds makes it valuable in both research and industrial applications .
属性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC 名称 |
2-chloro-1-(2-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c1-4-8-3-6(10-4)5(9)2-7/h3H,2H2,1H3 |
InChI 键 |
YKMBUKVLRZREKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





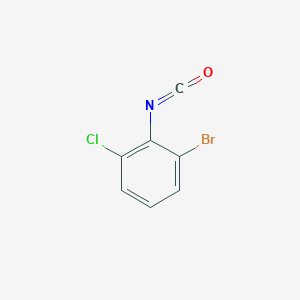


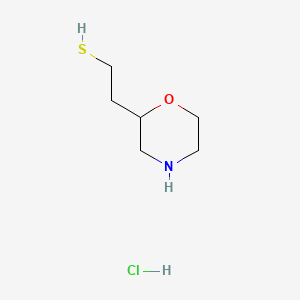
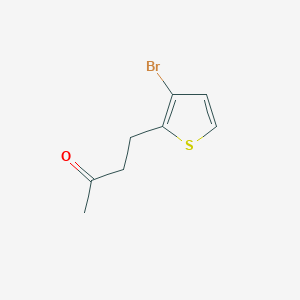
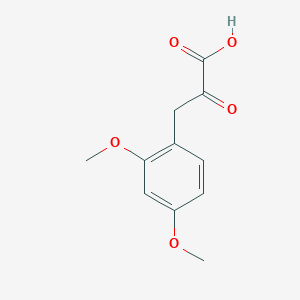
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)
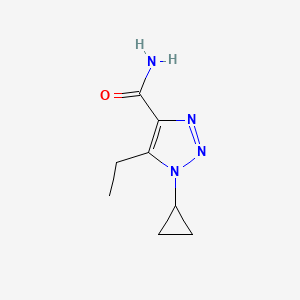
![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)

